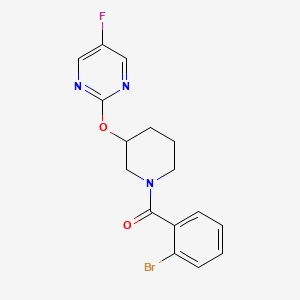
(2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a fluoropyrimidine moiety, and a piperidinylmethanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their coupling. One common route involves the following steps:
Synthesis of 2-bromophenyl derivative: This can be achieved through bromination of phenyl derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Preparation of 5-fluoropyrimidine: This involves the fluorination of pyrimidine derivatives using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of piperidinylmethanone: This can be synthesized by reacting piperidine with methanone derivatives under suitable conditions.
The final step involves coupling these intermediates using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Conducted in anhydrous solvents under inert atmosphere to prevent side reactions.
Substitution: Performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
(2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- (2-Bromophenyl)(3-((5-methylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- (2-Bromophenyl)(3-((5-ethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
Uniqueness
(2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is unique due to the presence of the fluoropyrimidine moiety, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
(2-bromophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O2/c17-14-6-2-1-5-13(14)15(22)21-7-3-4-12(10-21)23-16-19-8-11(18)9-20-16/h1-2,5-6,8-9,12H,3-4,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRCPXVNVZMZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














